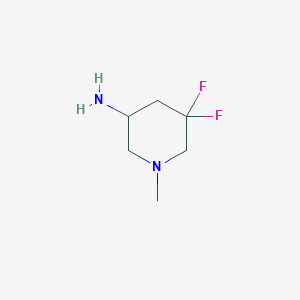

5,5-Difluoro-1-methylpiperidin-3-amine

Description

Significance of Fluorinated Piperidine (B6355638) Scaffolds in Molecular Design

Fluorinated piperidine scaffolds are of considerable interest in molecular design due to their ability to confer advantageous properties upon parent molecules. researchgate.net The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in many pharmaceuticals and natural alkaloids. nih.govwikipedia.org The introduction of fluorine atoms onto this scaffold can profoundly alter a molecule's characteristics, including its metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netnih.gov This makes fluorinated piperidines highly sought-after motifs in the development of new therapeutic agents. researchgate.net

The substitution of two hydrogen atoms on a single carbon with fluorine atoms, known as geminal difluorination, imparts specific and powerful changes to a molecule's properties. researchgate.net The presence of the difluoromethylene (CF₂) group can significantly influence the following:

Electronic Properties: Fluorine's high electronegativity creates a strong dipole moment in the C-F bond. The CF₂ group acts as a potent electron-withdrawing group, which can lower the basicity (pKa) of nearby amine groups. nih.gov This modulation of pKa is critical in drug design as it affects the ionization state of a molecule at physiological pH, influencing its solubility, permeability, and target interaction.

Conformational Preferences: The CF₂ group can impose conformational constraints on the piperidine ring. rsc.orgnih.gov It can alter the puckering of the ring and influence the preferred orientation of substituents. For instance, studies have shown that fluorine substitution can favor specific chair or twist-boat conformations, which can pre-organize a molecule for optimal binding to a protein target. rsc.org This conformational control is a key tool for enhancing the potency and selectivity of drug candidates. rsc.orgnih.gov

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a CF₂ group at a metabolically vulnerable position can block this pathway, thereby increasing the half-life and bioavailability of a drug. researchgate.netnih.gov

The piperidine core is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs. arizona.edu Its strategic importance stems from several key factors:

Structural Versatility: The piperidine ring is a non-planar, saturated scaffold that can be readily functionalized at multiple positions, allowing for the exploration of three-dimensional chemical space. york.ac.uk This is a departure from the often flat, aromatic structures that have historically dominated screening libraries.

Pharmacological Activity: Piperidine derivatives are present in over twenty classes of pharmaceuticals and exhibit a wide range of biological activities, including roles as CNS modulators, analgesics, antihistamines, and anti-cancer agents. nih.govarizona.eduresearchgate.net

Synthetic Accessibility: A multitude of synthetic methods have been developed for constructing and modifying the piperidine ring. nih.gov Common strategies include the hydrogenation of pyridine (B92270) precursors and various intra- and intermolecular cyclization reactions, making a diverse array of piperidine-based compounds accessible for research. nih.gov

Contextual Overview of Research Perspectives for 5,5-Difluoro-1-methylpiperidin-3-amine

While specific research applications for this compound are not yet extensively documented in peer-reviewed literature, its structure suggests significant potential as a building block in drug discovery programs. The combination of the N-methylated piperidine, the 3-amino group, and the 5,5-difluoro substitution creates a unique scaffold with potential for diverse applications.

Research perspectives for this compound can be inferred from studies on analogous structures:

Scaffold for Novel Therapeutics: The enantioselective synthesis of related 3-amino-5,5-difluoropiperidines has been explored to create libraries of compounds for screening. researchgate.net These studies highlight the value of the 3-amino-difluoropiperidine core in generating molecules with modulated basicity and lipophilicity, key parameters in drug design. researchgate.net

Bioisosteric Replacement: The gem-difluoro group can serve as a bioisostere for a carbonyl group or other functionalities. Therefore, this compound could be used to synthesize analogs of existing drugs where a ketone or other group is replaced by the CF₂ moiety to improve metabolic stability or fine-tune electronic properties.

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it is an ideal candidate for FBDD campaigns. Its rigidified conformation, due to the gem-difluoro group, could lead to more specific and higher-affinity binding interactions with protein targets.

The synthesis of related 5-amino-3,3-difluoropiperidines has been achieved through multi-step sequences, often involving the cyclization of fluorinated alkenylamines. rsc.orgresearchgate.net Similar synthetic strategies could likely be adapted for the preparation of this compound, enabling its broader availability for chemical and biological investigations. Its potential lies in its ability to introduce the valuable fluorinated piperidine motif into larger, more complex molecules, thereby serving as a key intermediate in the synthesis of next-generation pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12F2N2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

5,5-difluoro-1-methylpiperidin-3-amine |

InChI |

InChI=1S/C6H12F2N2/c1-10-3-5(9)2-6(7,8)4-10/h5H,2-4,9H2,1H3 |

InChI Key |

BOBBIGOHKVPKFP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CC(C1)(F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,5 Difluoro 1 Methylpiperidin 3 Amine and Its Precursors

Direct Fluorination Approaches to Piperidine (B6355638) Derivatives

Direct fluorination involves the introduction of fluorine atoms onto a pre-formed piperidine or a related precursor. This approach is advantageous when the parent heterocycle is readily available. Key challenges in this area include controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of the newly introduced fluorine atoms.

Diethylaminosulfur trifluoride (DAST) is a versatile and widely utilized reagent for converting hydroxyl and carbonyl groups into mono- and difluoro functionalities, respectively. In the context of synthesizing precursors for 5,5-difluoro-1-methylpiperidin-3-amine, DAST can be employed to fluorinate a ketone precursor, such as a 1-methylpiperidin-3-one (B1359798) derivative.

The mechanism typically involves the nucleophilic attack of the carbonyl oxygen on the sulfur atom of DAST, leading to a fluorinated intermediate that ultimately yields the geminal difluoride. The reaction conditions, including solvent and temperature, must be carefully controlled to achieve the desired transformation efficiently. durham.ac.uk While powerful, DAST must be handled with care due to its thermal instability. The choice of solvent can significantly impact reaction rates and selectivity. For instance, dichloromethane (B109758) is a common solvent for DAST fluorinations, and reactions can be conducted in continuous-flow microreactors to enhance safety and control. durham.ac.uk

Recent studies have shown that DAST and its derivatives can also participate in more complex transformations involving C-C bond cleavage followed by fluorination under metal-free conditions, providing unique doubly fluoro-functionalized compounds. rsc.org

Table 1: Application of DAST in Fluorination Reactions

| Substrate Type | Product | Typical Conditions | Reference |

|---|---|---|---|

| Alcohols | Alkyl Fluorides | DAST, CH2Cl2, controlled temp. | |

| Aldehydes/Ketones | Geminal Difluorides | DAST, CH2Cl2, 80 °C (flow reactor) | durham.ac.uk |

Achieving selectivity in fluorination is paramount for creating specific isomers of bioactive molecules. researchgate.net One effective strategy for producing fluorinated piperidines is the catalytic hydrogenation of readily available fluoropyridines. acs.orgnih.gov This method allows for the transformation of cheap starting materials into valuable saturated heterocycles. nih.gov For example, palladium-catalyzed hydrogenation has been shown to selectively reduce the fluoropyridine ring over other aromatic systems, such as benzene (B151609) rings, and can achieve high cis-selectivity. acs.orgnih.gov

Another advanced approach is the direct, site-selective C–H functionalization of the piperidine ring. nsf.govresearchgate.net This strategy avoids the need for pre-functionalized substrates. The site selectivity (i.e., at the C2, C3, or C4 position) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nsf.gov For instance, different rhodium catalysts have been used to direct the insertion of donor/acceptor carbenes into specific C-H bonds of N-protected piperidines to generate positional analogs of pharmaceutical compounds. nsf.gov While C2 functionalization is often favored electronically, steric hindrance from the catalyst and protecting group can be leveraged to achieve functionalization at the more remote C4 position. nsf.gov The stereoselective incorporation of fluorine can significantly alter the conformational preferences of the piperidine ring, which is a critical consideration in drug design. researchgate.net

Ring-Closing Strategies for Difluoropiperidines

An alternative to direct fluorination is the construction of the heterocyclic ring from an acyclic, fluorinated precursor. These cyclization strategies are powerful for establishing the difluoropiperidine core with defined substitution patterns.

A key and effective method for synthesizing 3,3-difluoropiperidine (B1349930) derivatives involves the N-halosuccinimide-induced cyclization of N-substituted-2,2-difluoropent-4-enylamines. rsc.orgresearchgate.net In this process, an N-halosuccinimide (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), reacts with the alkene moiety of the acyclic precursor. researchgate.net This initiates an intramolecular cyclization cascade, where the nitrogen atom acts as a nucleophile, attacking the intermediate halonium ion to form the six-membered piperidine ring. researchgate.net

Research has shown that the choice of halogenating agent can influence the reaction outcome. For instance, the reaction of N-benzyl-N-(2,2-difluoropent-4-enyl)amine with NIS leads directly and cleanly to the 5-iodo-3,3-difluoropiperidine. researchgate.net In contrast, using NBS can initially produce a mixture of the desired piperidine and a five-membered pyrrolidine (B122466) intermediate, which can subsequently rearrange to the more stable six-membered ring product. researchgate.net These resulting 5-halo-3,3-difluoropiperidines are versatile intermediates that can be converted into amines, such as the precursor to this compound, via nucleophilic substitution with an azide (B81097) source followed by reduction. rsc.orgresearchgate.net

Table 2: N-Halosuccinimide-Induced Cyclization of N-benzyl-2,2-difluoro-4-pentenamine

| Halogenating Agent (NXS) | Reaction Conditions | Product (Isolated Yield) | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | CH2Cl2, 0°C, then Bu4NI, CHCl3, 50°C | 1-Benzyl-5-chloro-3,3-difluoropiperidine (86%) | researchgate.net |

| N-Bromosuccinimide (NBS) | CH2Cl2, rt, then acetone, rt | 1-Benzyl-5-bromo-3,3-difluoropiperidine (77%) | researchgate.net |

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. nih.govmdpi.comnih.govresearchgate.net This methodology can be applied to construct saturated heterocycles, including fluorinated piperidines. nih.govchemrxiv.org A general strategy involves a two-component annulation where a radical is generated from a redox-active precursor. nih.gov This radical then adds to an alkene, and a subsequent oxidative step generates a carbocation, which is trapped by a tethered nucleophile (such as an amine) to close the ring. nih.govchemrxiv.org

This approach allows for the rapid construction of molecular complexity from simple starting materials. nih.gov By employing fluorinated building blocks, this type of radical cyclization can provide access to fluorinated piperidines. nih.govresearchgate.net The versatility of photoredox catalysis allows for high functional group tolerance and operational simplicity, making it an attractive method for modern synthetic chemistry. nih.gov

Transition metal catalysis offers a diverse set of tools for constructing piperidine rings through intramolecular cyclization.

Cobalt(II)-Catalyzed Radical Cyclization : Cobalt complexes can catalyze the radical cyclization of linear amino-aldehydes to form substituted piperidines. nih.govnih.gov This method proceeds via cobalt(III)-carbene radical intermediates. nih.gov While effective, this reaction can sometimes produce linear alkene byproducts through a competitive 1,5-hydrogen atom transfer process. nih.govnih.gov DFT studies have helped to elucidate the mechanism, suggesting a pathway involving benzyl-radical formation followed by radical-rebound ring closure to yield the piperidine product. nih.gov

Palladium-Catalyzed Aza-Heck Cyclization : The intramolecular Heck reaction, particularly the aza-Heck variant, is a robust method for forming C-N and C-C bonds to construct nitrogen heterocycles. nih.govacs.orgnih.gov In a typical sequence, an oxidative addition of palladium(0) to an aryl or vinyl halide is followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination. nih.gov The reductive Heck coupling, which intercepts the alkylpalladium intermediate with a hydride source, is particularly useful for synthesizing highly substituted piperidine rings with good stereocontrol. nih.govrsc.org This method avoids the use of more toxic stoichiometric reagents like Ni(COD)₂. nih.gov Palladium-catalyzed tandem reactions, such as an aza-Wacker–Heck cyclization, can be used to build complex, fused aza-tetracyclic structures in a one-pot, two-step process. acs.orgnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diethylaminosulfur Trifluoride (DAST) |

| N-Fluorobenzenesulfonimide (NFSI) |

| N-chlorosuccinimide (NCS) |

| N-bromosuccinimide (NBS) |

| N-iodosuccinimide (NIS) |

| N-benzyl-N-(2,2-difluoropent-4-enyl)amine |

| 1-Benzyl-5-chloro-3,3-difluoropiperidine |

| 1-Benzyl-5-bromo-3,3-difluoropiperidine |

Amination and Alkylation Routes to this compound and its Derivatives

Reductive Amination of Piperidone Precursors

Reductive amination is a cornerstone of amine synthesis, and its application to fluorinated piperidone precursors provides a direct route to the target compound. The synthesis of this compound can be envisioned through the reductive amination of a corresponding piperidone. This process typically involves the reaction of a ketone with an amine in the presence of a reducing agent.

While a specific, detailed protocol for the direct reductive amination of 1-methyl-5,5-difluoropiperidin-3-one to this compound is not extensively documented in readily available literature, the general principles of this reaction are well-established. The reaction would likely proceed by treating 1-methyl-5,5-difluoropiperidin-3-one with an ammonia (B1221849) source, followed by reduction of the resulting imine or enamine intermediate. Various reducing agents can be employed, such as sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride, or catalytic hydrogenation.

A study on the direct reductive amination of 2,5-diformylfuran to 2,5-bis(aminomethyl)furan (B21128) using ammonia over Nickel-Raney catalysts highlights the feasibility of such transformations. researchgate.net This suggests that similar conditions could be adapted for the synthesis of this compound from its piperidone precursor. The choice of catalyst, solvent, temperature, and hydrogen pressure would be critical parameters to optimize for achieving high yield and selectivity. researchgate.net

| Reactant | Amine Source | Reducing Agent (Example) | Product |

| 1-methyl-5,5-difluoropiperidin-3-one | Ammonia | Sodium triacetoxyborohydride | This compound |

N-Alkylation of Piperidin-3-yl Amine Intermediates

An alternative approach to this compound involves the N-alkylation of a suitable piperidin-3-yl amine intermediate. This strategy is particularly useful if the corresponding N-H piperidine is more readily accessible. The synthesis would commence with a 5,5-difluoropiperidin-3-amine (B13501868) derivative, where the piperidine nitrogen is either unprotected or carries a temporary protecting group.

The final step would then be the introduction of the methyl group onto the piperidine nitrogen. Standard N-methylation conditions can be employed, such as reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Reductive amination using formaldehyde (B43269) and a reducing agent (Eschweiler-Clarke reaction) is another common and effective method for N-methylation. One study describes the use of dimethyl sulfate and methyl iodide for the N-methylation of amino acids, a reaction that can be adapted for piperidine substrates. nih.gov

A plausible synthetic intermediate for this route is tert-butyl (5,5-difluoropiperidin-3-yl)carbamate. The N-methylation of this intermediate, followed by deprotection of the Boc group, would yield the target compound.

| Starting Material | N-Alkylation Method | Product |

| 5,5-Difluoropiperidin-3-amine | Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) | This compound |

| tert-Butyl (5,5-difluoropiperidin-3-yl)carbamate | Methyl iodide, Base | N-methylated intermediate |

Multi-Step Synthesis Employing Protected Intermediates

The synthesis of complex molecules like this compound often necessitates a multi-step approach involving the use of protecting groups to mask reactive functional groups and ensure regioselectivity. A synthetic strategy towards 5-amino- and 5-hydroxy-3,3-difluoropiperidines illustrates the utility of this approach. rsc.orgrsc.orgresearchgate.net

A potential multi-step synthesis could start from a readily available precursor, such as 2,2-difluoro-4-pentenoic acid. rsc.org This could be converted to an N-protected 2,2-difluoro-4-pentenylamine. Cyclization, for instance, via an N-halosuccinimide-induced reaction, would then form the 5-halo-3,3-difluoropiperidine ring. rsc.orgresearchgate.net Subsequent nucleophilic substitution of the halogen with an amino or protected amino group, followed by N-methylation and final deprotection steps, would lead to the desired this compound.

The choice of protecting groups is crucial for the success of such a synthesis. For the amine functionality, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which offer orthogonal deprotection strategies.

| Key Intermediate | Protecting Group | Key Transformation |

| N-Protected 2,2-difluoro-4-pentenylamine | Benzyl (Bn) | N-halosuccinimide-induced cyclization |

| 5-Halo-3,3-difluoropiperidine | - | Nucleophilic substitution with an amine source |

| N-Protected 5-amino-3,3-difluoropiperidine | Boc | N-methylation and deprotection |

Enantioselective Synthesis of Chiral Difluoropiperidine Amines

The development of enantioselective synthetic methods is paramount in pharmaceutical research, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. For this compound, the stereocenter at the C3 position necessitates an asymmetric approach to obtain enantiomerically pure forms.

Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of a prochiral imine precursor is a powerful strategy for establishing the stereocenter in chiral amines. In the context of this compound, this would involve the enantioselective reduction of an imine derived from 1-methyl-5,5-difluoropiperidin-3-one.

This transformation is typically achieved using a chiral transition metal catalyst, often based on iridium or rhodium, complexed with a chiral ligand. The catalyst facilitates the stereoselective addition of hydrogen across the C=N double bond of the imine. While specific examples for the asymmetric hydrogenation of the imine precursor to this compound are not readily found, the asymmetric synthesis of other chiral 3-aminopiperidine derivatives has been reported, suggesting the feasibility of this approach. google.com One patent describes an asymmetric synthesis method for (R)-3-amino piperidine derivatives via enzymatic asymmetric amination of a piperidone derivative, highlighting the potential of biocatalysis in this area. google.com

Chiral Ligand Design and Optimization for Asymmetric Transformations

The success of asymmetric hydrogenation hinges on the design and selection of the chiral ligand. A wide array of chiral ligands has been developed for asymmetric catalysis, with their structures tailored to induce high enantioselectivity for specific transformations.

For the asymmetric synthesis of chiral difluoropiperidine amines, ligands that have proven effective in the reduction of cyclic imines would be promising candidates. These often include bidentate phosphine (B1218219) ligands, such as those based on the DuPHOS or BINAP scaffolds, or P,N-ligands. The development of chiral phosphoric acids as catalysts for asymmetric intramolecular aza-Michael cyclizations to form substituted piperidines also demonstrates the potential of organocatalysis in synthesizing chiral nitrogen heterocycles with high enantioselectivity. whiterose.ac.uk

The optimization of the chiral ligand, along with the metal precursor and reaction conditions (solvent, temperature, pressure), is a critical aspect of developing a successful enantioselective synthesis.

| Catalyst Type | Chiral Ligand Example | Transformation |

| Transition Metal Catalyst | DuPHOS, BINAP | Asymmetric hydrogenation of imines |

| Organocatalyst | Chiral Phosphoric Acid (TRIP) | Asymmetric aza-Michael cyclization |

| Biocatalyst | Transaminase | Asymmetric reductive amination |

Industrial Scale-Up Considerations for Fluorinated Piperidines

The transition from laboratory-scale synthesis to industrial production of fluorinated piperidines, including this compound, presents a unique set of challenges that must be systematically addressed to ensure a safe, efficient, and economically viable process. The incorporation of fluorine atoms into piperidine scaffolds, while highly desirable for modulating the physicochemical properties of active pharmaceutical ingredients, introduces complexities that are not typically encountered in the scale-up of non-fluorinated analogues. nih.govnih.gov Key considerations revolve around process chemistry, safety, cost-effectiveness, and regulatory compliance.

The industrial synthesis of these compounds often relies on the hydrogenation of fluoropyridine precursors. nih.gov This approach, however, is fraught with potential complications such as catalyst deactivation by the Lewis-basic heterocycles and undesirable hydrodefluorination side reactions. nih.gov Overcoming these hurdles is paramount for a successful scale-up.

Process Optimization and Control:

A primary challenge in the large-scale production of fluorinated piperidines is the optimization of reaction conditions to maximize yield and minimize impurities. The choice of catalyst is critical; for instance, palladium-based catalysts, such as Palladium(II) hydroxide (B78521) on carbon, have shown promise in the hydrogenation of fluoropyridines. acs.org However, catalyst loading and reaction temperature may need to be increased for less reactive substrates to achieve a satisfactory yield. nih.gov

On an industrial scale, maintaining precise control over reaction parameters is crucial. Minor fluctuations in temperature or pressure can significantly impact the reaction's diastereoselectivity and the impurity profile of the final product. The volatile nature of some unprotected fluorinated piperidines also poses a challenge for purification and isolation, often necessitating in situ protection strategies to prevent product loss. nih.govacs.org

Safety and Environmental Concerns:

Safety is a paramount concern in the industrial production of fluorinated compounds. The use of hazardous reagents, such as hydrogen fluoride (B91410) in the form of complexes like DMPU/HF or Olah's reagent (pyridine·9HF), requires specialized equipment and stringent handling protocols to mitigate risks to personnel. nih.gov Many fluorinated compounds are also persistent in the environment and can bioaccumulate, necessitating robust waste management and disposal procedures to comply with environmental regulations. sinoshiny.com

Workers involved in the manufacturing process must be equipped with appropriate personal protective equipment (PPE), including gloves, goggles, and respirators, to prevent exposure to potentially harmful chemicals. sinoshiny.com

Cost-Effectiveness and Equipment:

Furthermore, the corrosive nature of some fluorinating agents may necessitate the use of specialized reactors and equipment constructed from corrosion-resistant materials, adding to the capital investment required for large-scale production.

Regulatory Compliance:

The pharmaceutical industry is highly regulated, and the production of intermediates like fluorinated piperidines must adhere to strict quality control standards. Manufacturers are required to follow Good Manufacturing Practices (GMP), which encompass all aspects of production, from the sourcing of high-purity raw materials to the final packaging of the product. sinoshiny.com

Comprehensive documentation, including batch records, quality control tests, and process validation reports, is essential for regulatory approval. sinoshiny.com Impurity profiling is particularly critical, as regulatory agencies such as the FDA and EMA have stringent limits on the levels of impurities, including heavy metals and residual solvents, in pharmaceutical intermediates. sinoshiny.com The traceability of all materials used in the manufacturing process is also a key regulatory requirement. sinoshiny.com

The following tables summarize the key industrial scale-up considerations for the synthesis of fluorinated piperidines:

Table 1: Process Optimization Challenges and Mitigation Strategies

| Challenge | Potential Mitigation Strategies |

| Catalyst Deactivation | - Careful selection of robust catalysts (e.g., Pd(OH)₂/C). acs.org- Optimization of catalyst loading and reaction conditions. nih.gov- Use of additives to protect the catalyst. |

| Hydrodefluorination | - Fine-tuning of reaction parameters (temperature, pressure, solvent).- Selection of catalysts with high selectivity for the desired transformation. nih.gov |

| Product Volatility | - In situ protection of the piperidine nitrogen (e.g., with Cbz or Fmoc groups) to facilitate isolation. nih.govacs.org |

| Diastereoselectivity Control | - Precise control of reaction temperature and pressure.- Use of chiral auxiliaries or catalysts for stereoselective synthesis. acs.org |

Table 2: Key Safety, Cost, and Regulatory Considerations

| Consideration | Key Aspects |

| Safety | - Handling of hazardous reagents (e.g., HF complexes). nih.gov- Use of appropriate Personal Protective Equipment (PPE). sinoshiny.com- Management of potentially exothermic reactions. |

| Environmental | - Proper disposal of chemical waste, particularly persistent fluorinated compounds. sinoshiny.com- Adherence to environmental regulations regarding emissions and waste treatment. sinoshiny.com |

| Cost | - Sourcing of cost-effective fluorinated starting materials. nih.gov- Optimization of catalyst usage to minimize cost.- Investment in specialized, corrosion-resistant equipment. |

| Regulatory | - Adherence to Good Manufacturing Practices (GMP). sinoshiny.com- Thorough impurity profiling and quality control testing. sinoshiny.com- Comprehensive documentation and traceability of all materials. sinoshiny.com |

Chemical Reactivity and Functionalization of 5,5 Difluoro 1 Methylpiperidin 3 Amine

Transformations Involving the Amine Functionality

The primary amine at the C-3 position is the principal site of reactivity for 5,5-Difluoro-1-methylpiperidin-3-amine, readily participating in a variety of bond-forming reactions common to primary amines.

Alkylation and Acylation Reactions at the Nitrogen Center

Reductive Amination with Aldehydes and Ketones

Reductive amination is a robust method for forming carbon-nitrogen bonds and is applicable to this compound. This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate through the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride.

Detailed research findings for reductive amination specifically involving this compound are not extensively documented in the reviewed literature.

Formation of Carbamates and Amides

The formation of amides through coupling with carboxylic acids is a well-documented and crucial transformation for this compound, particularly in the synthesis of pharmaceutically relevant molecules. This reaction typically involves the activation of a carboxylic acid using a coupling agent, followed by nucleophilic attack from the primary amine of the piperidine (B6355638) derivative.

A notable example is the synthesis of N-((5,5-difluoro-1-methylpiperidin-3-yl)methyl)-6-chloro-5-methylpyridazine-3-carboxamide, a key intermediate in the development of NLRP3 inhibitors. In this procedure, 6-chloro-5-methylpyridazine-3-carboxylic acid is coupled with this compound. The reaction employs a peptide coupling agent to facilitate the formation of the amide bond.

Table 1: Amide Formation Reaction

| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Product |

|---|

Reactions at the Difluorinated Piperidine Ring

The piperidine ring itself, particularly the carbon bearing the two fluorine atoms, presents a different set of potential reactivities, although these are generally less explored compared to the amine functionalization.

Nucleophilic Substitution of Fluorine Atoms

The carbon-fluorine bond is exceptionally strong, and aliphatic gem-difluoro groups are known for their high stability and general inertness toward nucleophilic substitution. Displacing a fluorine atom from such a saturated, unactivated system requires harsh conditions and is not a common transformation. The high electronegativity of fluorine and the strength of the C-F bond make the fluorine atoms poor leaving groups.

Detailed research findings for the nucleophilic substitution of the fluorine atoms specifically on this compound are not documented in the reviewed scientific literature.

Oxidative Transformations of the Piperidine Core

The piperidine core contains a tertiary amine (the N-methyl group) and multiple C-H bonds that could potentially undergo oxidative transformations. Oxidation of the N-methyl group could lead to the corresponding N-oxide or demethylation. Oxidation of the ring C-H bonds could potentially lead to the formation of lactams or other oxidized derivatives. However, the presence of the electron-withdrawing gem-difluoro group at the C-5 position may influence the reactivity of the adjacent C-H bonds.

Specific studies detailing the oxidative transformations of the piperidine core of this compound have not been found in the reviewed literature.

Reductive Processes of the Ring System

The chemical stability of the this compound ring system is significantly influenced by the presence of the gem-difluoro group at the C5 position. The saturated piperidine ring itself is generally stable against reduction. However, the carbon-fluorine bonds can be susceptible to cleavage under certain reductive conditions, a process known as hydrodefluorination. This reactivity is a critical consideration, particularly in synthetic routes that employ catalytic hydrogenation.

Research into the synthesis of fluorinated piperidines via the hydrogenation of fluoropyridine precursors has shown that hydrodefluorination is a common and competing side reaction. nih.govnih.gov While these studies focus on the formation of the fluoropiperidine ring, they provide valuable insight into the stability of the C-F bonds within the ring system under reductive environments. For instance, the palladium-catalyzed hydrogenation of difluoropyridines can result in the formation of undesired single- and double-defluorinated piperidine byproducts. nih.govacs.org This indicates that while the gem-difluoro moiety is relatively robust, it is not entirely inert to reductive processes, especially those involving potent catalytic systems.

The conditions for these reductive processes are key to determining the outcome. The choice of catalyst, solvent, and acid additives can influence the selectivity between the desired ring saturation and the undesired C-F bond cleavage. nih.gov

Table 1: Summary of Reductive Processes and Side Reactions in Fluorinated Piperidine Synthesis

| Precursor Type | Reductive Process | Catalyst System (Example) | Desired Product | Observed Side Product(s) | Source(s) |

| Difluoropyridine | Catalytic Hydrogenation | Pd(OH)₂/C, HCl, MeOH | Difluoropiperidine | Mono- and Di-defluorinated Piperidines | nih.gov, acs.org |

| Fluoropyridine | Dearomatization-Hydrogenation (DAH) | Rhodium-based catalysts | All-cis-(multi)fluorinated piperidine | Controlled hydrodefluorination | nih.gov |

Derivatization Strategies for Analytical and Application-Specific Purposes

The primary amine at the C3 position of this compound is the principal site for functionalization. Derivatization of this amine group is a key strategy for enhancing its detectability in various analytical techniques, such as chromatography and mass spectrometry. These strategies typically involve introducing specific chemical moieties that impart desirable analytical properties.

For compounds lacking a strong chromophore, derivatization is essential for sensitive detection by UV-Visible (UV-Vis) spectrophotometry. The primary amine of this compound can be readily reacted with reagents that introduce a chromophoric group, thereby rendering the molecule detectable at specific wavelengths in the UV-Vis spectrum.

A common strategy is acylation with a reagent containing an aromatic ring system. For example, benzoyl chloride reacts with the primary amine to form a benzamide (B126) derivative. The introduced benzoyl group acts as a chromophore, allowing for the detection of the derivatized amine. This approach is widely used in High-Performance Liquid Chromatography (HPLC) for the quantification of amino compounds.

Table 2: Example of Derivatization for UV-Vis Detection

| Reagent | Functional Group Targeted | Derivative Formed | Chromophore | Purpose |

| Benzoyl Chloride | Primary Amine (-NH₂) | N-(5,5-difluoro-1-methylpiperidin-3-yl)benzamide | Benzoyl group | Enhanced UV-Vis detection for HPLC analysis |

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorption. The primary amine of this compound can be labeled with a fluorogenic reagent (a reagent that is itself non-fluorescent but becomes fluorescent upon reaction) or a fluorescent tag.

Common derivatizing agents for primary amines include dansyl chloride (DNS-Cl) and o-phthalaldehyde (B127526) (OPA). Dansyl chloride reacts with the primary amine under alkaline conditions to produce a highly fluorescent sulfonamide derivative. Similarly, OPA reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form a fluorescent isoindole derivative. These reactions convert the non-fluorescent amine into a molecule that can be excited at a specific wavelength and will emit light at a longer wavelength, allowing for highly sensitive detection.

Table 3: Common Fluorogenic Reagents for Amine Derivatization

| Reagent | Reaction Conditions | Derivative Type | Detection Method | Source(s) |

| Dansyl chloride (DNS-Cl) | Slightly alkaline (pH > 8) | N-dansyl sulfonamide | Fluorescence (e.g., Ex: ~340 nm, Em: ~525 nm) | |

| o-Phthalaldehyde (OPA) with thiol | Aqueous, basic medium | Isoindole derivative | Fluorescence (e.g., Ex: 340 nm, Em: 455 nm) | |

| BODIPY-based reagents | Varies (e.g., acidic catalyst) | BODIPY hydrazone (if reagent has hydrazine (B178648) moiety) | Fluorescence (e.g., Ex: 495 nm, Em: 505 nm) | rsc.org |

While this compound can be detected by mass spectrometry (MS), derivatization can significantly improve its ionization efficiency, chromatographic retention, and the specificity of detection, particularly in complex biological matrices.

One strategy involves reacting the primary amine with a reagent that introduces a permanently charged group, such as a quaternary ammonium (B1175870) moiety. This ensures the derivative is readily ionized in electrospray ionization (ESI) MS. Another approach is to form a Schiff base with an aromatic aldehyde, such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA). The resulting derivative often exhibits improved ionization efficiency and provides a characteristic fragmentation pattern in tandem MS (MS/MS) experiments, which enhances the specificity and confidence of identification. These modifications are crucial for improving the analytical performance in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 4: Derivatization Approaches for Enhanced MS Detection

| Reagent/Method | Reaction Type | Purpose | Analytical Benefit | Source(s) |

| Acylating agent with quaternary ammonium | Acylation | Introduce a fixed positive charge | Improved ESI-MS signal intensity | researchgate.net |

| 4-Hydroxy-3-methoxycinnamaldehyde (CA) | Schiff base formation | Improve ionization and specificity | Enhanced sensitivity and specific fragmentation for MS/MS | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 5,5 Difluoro 1 Methylpiperidin 3 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural analysis of fluorinated organic molecules in solution. By analyzing various nuclei (¹H, ¹³C, ¹⁹F) and their interactions, a comprehensive picture of the molecular structure, connectivity, and stereochemistry can be assembled.

Proton NMR (¹H NMR) provides crucial information about the number, environment, and connectivity of protons in a molecule. In 5,5-difluoro-1-methylpiperidin-3-amine analogues, the piperidine (B6355638) ring protons exhibit characteristic chemical shifts and coupling patterns that are heavily influenced by the presence of the gem-difluoro group and the nitrogen substituent.

The protons on carbons adjacent to the CF₂ group (e.g., at C4 and C6) are typically shifted downfield due to the electron-withdrawing nature of the fluorine atoms. Furthermore, these protons exhibit complex splitting patterns due to both geminal (²JHH) and vicinal (³JHH) proton-proton couplings, as well as heteronuclear couplings to the fluorine atoms (²JHF or ³JHF). For instance, in 1-benzyl-3,3-difluoropiperidine, the protons are observed as complex multiplets in the aliphatic region of the spectrum. rsc.org The signals for protons on the carbon bearing the amine group (C3) and the N-methyl group are also key indicators for structural confirmation. The integration of these signals helps to confirm the number of protons in each unique environment.

Table 1: Representative ¹H NMR Data for a 1-Benzyl-3,3-difluoropiperidine Analogue

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 2.39 | ddd | J = 30.3, 11.8, 1.7 |

| H-2' | 3.12 | t | J = 11.8 |

| H-4 | 2.20 | dtd | J = 30.3, 11.8, 4.6 |

| H-4' | 2.80 | t | J = 11.8 |

| H-5 (CHI) | 4.16 | tt | J = 11.8, 4.6 |

| H-6 | 2.50 | t | J = 11.8 |

| H-6' | 3.25 | d | J = 11.8 |

| N-CH₂Ph | 3.62, 3.71 | d, d | J = 13.5, 13.5 |

| Ar-H | 7.24-7.38 | m | - |

Data derived from a 1-benzyl-3,3-difluoro-5-iodopiperidine analogue for illustrative purposes. rsc.org

Carbon-13 NMR (¹³C NMR) is essential for mapping the carbon framework of the molecule. The most distinctive feature in the ¹³C NMR spectrum of a 5,5-difluoropiperidine analogue is the signal for the C5 carbon. Due to the direct attachment of two fluorine atoms, this carbon resonance appears as a triplet (due to one-bond ¹JCF coupling) and is shifted significantly downfield. rsc.org The chemical shift of this carbon typically falls in the range of 119-124 ppm. rsc.org

The carbons adjacent to the CF₂ group (C4 and C6) also show the influence of the fluorine atoms, typically appearing as triplets due to two-bond ²JCF coupling. rsc.org The magnitude of these C-F coupling constants provides valuable structural information. rsc.org The remaining carbons of the piperidine ring and the N-methyl substituent can be assigned based on their chemical shifts and by using 2D NMR techniques. rsc.org

Table 2: Representative ¹³C NMR Data for a 1-Benzyl-3,3-difluoropiperidine Analogue

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C2 | 56.9 | dd | J = 30.6, 24.8 |

| C3 (CF₂) | 119.2 | t | J = 244.6 |

| C4 | 43.3 | t | J = 24.2 |

| C5 (CHBr) | 40.1 | d | J = 11.5 |

| C6 | 59.7 | - | - |

| N-CH₂Ph | 60.9 | - | - |

| Aromatic C | 127.6-136.5 | - | - |

Data derived from a 1-benzyl-5-bromo-3,3-difluoropiperidine analogue for illustrative purposes. rsc.org

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms. wikipedia.org Since ¹⁹F has a 100% natural abundance and a spin of ½, it is an excellent nucleus for NMR analysis. wikipedia.orgbiophysics.org In 5,5-difluoropiperidine analogues, the two fluorine atoms are often diastereotopic, meaning they are chemically non-equivalent, and thus give rise to two separate signals.

These signals typically appear as a pair of doublets (an AX spin system), with a large geminal coupling constant (²JFF) on the order of 240-280 Hz. rsc.org Each of these doublets can be further split by couplings to nearby protons (²JHF and ³JHF). The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it a powerful tool for structural confirmation and for monitoring reactions involving fluorinated intermediates. magritek.comrsc.org For example, changes in the ¹⁹F NMR spectrum can be used to track the progress of a reaction, identifying the consumption of starting materials and the formation of products and intermediates in real-time. magritek.com

Table 3: Representative ¹⁹F NMR Data for a 1-Benzyl-3,3-difluoropiperidine Analogue

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Fₐ | -96.0 | d | JFF = 245.3 |

| Fₑ | -97.2 | d | JFF = 245.3 |

Data derived from 1-benzyl-3,3-difluoro-5-aminopiperidine for illustrative purposes. rsc.org

While 1D NMR spectra provide a wealth of information, complex molecules often require two-dimensional (2D) NMR techniques for complete and unambiguous structural assignment. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is invaluable for tracing the proton connectivity around the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached. sdsu.edu It is a highly sensitive method for assigning carbon resonances based on their known proton assignments, or vice versa. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments, for example, linking the N-methyl protons to the C2 and C6 carbons of the piperidine ring, or connecting ring protons to the quaternary C5 carbon.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY and the related NOESY experiments provide information about the spatial proximity of nuclei. Cross-peaks indicate that two protons are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the stereochemistry and conformational preferences of the piperidine ring and its substituents. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula of the parent ion. nih.gov For an analogue of this compound, HRMS can distinguish its molecular formula (e.g., C₆H₁₂F₂N₂) from other combinations of atoms that might have the same nominal mass. The analysis of isotopic patterns and fragmentation patterns can further corroborate the proposed structure. For example, the mass spectrum of 1-benzyl-3,3-difluoro-5-aminopiperidine shows a clear protonated molecular ion peak [M+H]⁺ at m/z 227, confirming its molecular weight. rsc.org

LC-MS/UPLC-MS for Purity Assessment and Molecular Weight Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable tools for the analysis of synthesized compounds. These hyphenated techniques are routinely used to determine the purity of this compound analogues and to validate their molecular weights.

In a typical analysis, the compound is dissolved in a suitable solvent and injected into the LC system. The stationary phase (e.g., C18) and a carefully chosen mobile phase gradient separate the target compound from any impurities, starting materials, or by-products. The high resolution of UPLC systems allows for rapid and efficient separation.

Following chromatographic separation, the eluent is introduced into the mass spectrometer, commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ in positive ion mode, which is ideal for amine-containing compounds like piperidine derivatives. The mass analyzer (e.g., quadrupole or time-of-flight) then measures the mass-to-charge ratio (m/z) of the ions. For this compound (molecular formula C₆H₁₂F₂N₂, molecular weight 150.17 g/mol ), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 151.18. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental composition. researchgate.net

The purity of the sample is assessed by integrating the area of the chromatographic peak corresponding to the target compound and comparing it to the total area of all detected peaks.

Table 1: Representative UPLC-MS Data for Purity and Molecular Weight Confirmation

| Compound | Retention Time (min) | Ionization Mode | Observed m/z ([M+H]⁺) | Calculated Mass | Purity (%) |

|---|---|---|---|---|---|

| This compound | 1.85 | ESI+ | 151.1785 | 151.1782 | >98 |

Collision-Induced Dissociation (CID) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS), utilizing Collision-Induced Dissociation (CID), provides invaluable structural information by breaking down the parent ion into characteristic fragment ions. This technique is crucial for confirming the identity of a compound and for distinguishing it from isomers. In a CID experiment, the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer, accelerated into a collision cell filled with an inert gas (like nitrogen or argon), and fragmented through energetic collisions. researchgate.netnih.gov The resulting product ions are then analyzed in a second mass analyzer.

For piperidine-containing structures, fragmentation often involves cleavage of the piperidine ring or the loss of substituents. nih.govnih.gov In the case of this compound, key fragmentation pathways would likely include:

Cleavage of the piperidine ring: This can lead to several characteristic fragments, revealing the core structure.

Loss of the methyl group: A neutral loss of CH₃.

Loss of the amine group: A neutral loss of NH₃.

Sequential loss of HF: A common fragmentation pathway for fluorinated compounds.

The analysis of these fragmentation patterns allows researchers to piece together the molecular structure and confirm the connectivity of atoms. xml-journal.net

Table 2: Predicted CID Fragmentation of [C₆H₁₂F₂N₂ + H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 151.18 | 134.15 | NH₃ | Loss of the 3-amine group |

| 151.18 | 131.17 | HF | Loss of hydrogen fluoride (B91410) |

| 151.18 | 111.16 | HF + HF | Sequential loss of two HF molecules |

| 151.18 | 96.10 | C₂H₅N (Aziridine fragment) | Ring cleavage fragment |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint" of the molecule.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. Based on data from analogous piperidine structures, the following absorptions are expected nih.govresearchgate.net:

N-H Stretching: The primary amine (-NH₂) group will typically show two bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretches from the piperidine ring and the N-methyl group will appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine is expected around 1590-1650 cm⁻¹.

C-N Stretching: These vibrations for the aliphatic amine typically occur in the 1000-1200 cm⁻¹ range.

C-F Stretching: The strong C-F bond gives rise to intense absorption bands, typically in the 1000-1400 cm⁻¹ region. The geminal difluoro substitution would likely result in strong, characteristic bands in this area.

Table 3: Characteristic FT-IR Absorption Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| C-F Stretch | 1050 - 1350 | Strong |

| C-N Stretch | 1020 - 1250 | Medium-Weak |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a vibrational technique that serves as an excellent complement to FT-IR. While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is that non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would provide additional structural confirmation. While the polar N-H and C-F bonds would be visible, the spectrum would be particularly useful for observing vibrations of the carbon backbone of the piperidine ring. The C-C stretching and ring breathing modes, which may be weak in the IR spectrum, are typically more prominent in the Raman spectrum. Comparing the FT-IR and FT-Raman spectra helps to provide a more complete vibrational assignment for the molecule. nih.gov

Table 4: Expected FT-Raman Shifts for Key Vibrational Modes

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| CH₂ Scissor/Twist | 1200 - 1470 | Medium |

| C-C Stretch (Ring) | 800 - 1200 | Medium-Strong |

| C-F Symmetric Stretch | ~1100 | Medium |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms in the crystal lattice. mdpi.com

To perform this analysis, a suitable single crystal of an analogue, often as a salt (e.g., hydrochloride), must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. rsc.orgechemcom.com

For a this compound analogue, X-ray crystallography would definitively confirm:

Connectivity: The bonding arrangement of all atoms.

Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. nih.gov

Stereochemistry: The relative orientation of the substituents on the ring. For instance, it would show whether the 3-amine group is in an axial or equatorial position relative to the ring. Studies on similar fluorinated piperidines have shown that fluorine atoms can exhibit a preference for the axial position. nih.gov

Bond Lengths and Angles: Precise measurements of C-F, C-N, and C-C bond lengths and angles, which can be influenced by the electronegative fluorine atoms.

Intermolecular Interactions: It would also reveal how the molecules pack in the crystal, highlighting intermolecular forces such as hydrogen bonding involving the amine group. researchgate.net

Table 5: Plausible Crystallographic and Structural Parameters from Single-Crystal X-ray Diffraction

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Piperidine Ring Conformation | Chair |

| C-F Bond Length | ~1.35 - 1.40 Å |

| C(3)-N(amine) Bond Length | ~1.46 - 1.49 Å |

| F-C(5)-F Bond Angle | ~105 - 108° |

| Amine Group Position | Axial or Equatorial |

Analysis of Molecular Conformation and Crystal Packing

In related fluorinated piperidine structures, X-ray crystallographic analysis has confirmed this chair conformation. ntu.ac.uknih.gov For instance, the crystal structure of 1-[1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl]piperidin-1-ium chloride reveals a distinct chair form for the piperidine ring. ntu.ac.uk The orientation of the fluorine atoms, whether axial or equatorial, is a critical aspect determined during synthesis and confirmed by NMR and X-ray studies. nih.gov While in some multi-fluorinated piperidines an axial orientation of fluorine is dominant, the gem-difluoro substitution at a single carbon, as in the title compound, fixes the positions of these atoms relative to the ring.

The crystal packing, or the arrangement of molecules in the solid state, is governed by the molecule's shape and the intermolecular forces it can form. While specific crystallographic data for this compound is not publicly available, analysis of analogous structures provides insight into typical packing motifs. For example, the crystal structure of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine fumaric acid salt was determined to be in the triclinic space group P1. nih.gov The arrangement in the solid state is a dense network stabilized by various intermolecular interactions.

Table 1: Representative Crystallographic Data for a Fluorinated Piperidine Analogue

This table presents example crystallographic parameters derived from published data on a related fluorinated piperidine derivative to illustrate the type of information obtained from X-ray diffraction studies. nih.govnih.gov

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.517 |

| b (Å) | 12.384 |

| c (Å) | 12.472 |

| α (°) | 70.88 |

| β (°) | 82.04 |

| γ (°) | 83.58 |

| Volume (ų) | 1215.9 |

| Z | 2 |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The intermolecular interactions within the crystal lattice of this compound analogues are crucial for the stability of their solid-state structure. These non-covalent forces are primarily dictated by the functional groups present: the primary amine (a hydrogen bond donor and acceptor), the tertiary amine of the ring (a hydrogen bond acceptor), and the two fluorine atoms (potential hydrogen bond acceptors).

Hydrogen Bonding:

Hydrogen bonding is expected to be the most significant intermolecular force governing the crystal packing of these compounds. A hydrogen bond is a strong dipole-dipole attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom. purdue.eduyoutube.com

N-H···N Interactions: The primary amine group (-NH₂) is an excellent hydrogen bond donor. It is highly probable that strong hydrogen bonds form between the amine hydrogen of one molecule and the basic nitrogen atom of the primary amine or the ring's tertiary amine of a neighboring molecule. This type of interaction is common in the crystal structures of amines and helps form chains or more complex networks. libretexts.org

π-Stacking:

π-stacking interactions are non-covalent forces that occur between aromatic rings. mdpi.comnih.govnih.gov Since the piperidine ring in this compound is saturated (aliphatic) and lacks a π-electron system, π-stacking interactions are not present in the crystal structure of this compound or its non-aromatic analogues. Such interactions would only become relevant if the molecule were derivatized to include an aromatic moiety.

Table 2: Potential Intermolecular Hydrogen Bonds in this compound Analogues

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical H···A Distance (Å) |

| N (amine) | H | N (amine) | Strong Hydrogen Bond | ~1.8 - 2.2 |

| N (amine) | H | N (ring) | Strong Hydrogen Bond | ~1.8 - 2.2 |

| N (amine) | H | F | Weak Hydrogen Bond | ~2.0 - 2.5 rsc.org |

| C (ring) | H | F | Weak Hydrogen Bond | ~2.2 - 2.7 rsc.orgnih.gov |

| C (ring) | H | N (amine) | Weak Hydrogen Bond | ~2.4 - 2.8 |

Computational Chemistry and Theoretical Investigations of 5,5 Difluoro 1 Methylpiperidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. nih.gov For 5,5-Difluoro-1-methylpiperidin-3-amine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.net This process minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental for understanding the molecule's shape and steric profile.

Interactive Table: Predicted Geometric Parameters from DFT Optimization (Note: The following data is illustrative and not from actual calculations on this compound.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-N (ring) | 1.47 Å |

| Bond Length | C-N (amine) | 1.46 Å |

| Bond Angle | F-C-F | 108.5° |

| Bond Angle | C-N-C (ring) | 112.0° |

| Dihedral Angle | H-N-C-C | 175.0° |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions.

Interactive Table: Predicted FMO Properties (Note: The following data is illustrative and not from actual calculations on this compound.)

| Parameter | Predicted Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates electron-donating capability, likely centered on the amine group. |

| LUMO Energy | 1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.7 | Suggests a relatively stable molecule with moderate reactivity. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In an MEP map, regions of negative potential, typically colored red, indicate areas with a high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, denote electron-deficient areas that are prone to nucleophilic attack. bhu.ac.in For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the amine group and the fluorine atoms due to their high electronegativity, highlighting them as potential sites for hydrogen bonding and electrophilic interaction.

Non-covalent interactions (NCIs) are crucial for understanding molecular stability, conformation, and intermolecular interactions. Analysis methods like the Reduced Density Gradient (RDG), Electron Localized Function (ELF), and Localized Orbital Locators (LOL) are used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, NCI analysis would reveal intramolecular hydrogen bonds, if any, and steric repulsions, particularly involving the bulky fluorine atoms, which influence the preferred conformation of the piperidine (B6355638) ring.

Interactive Table: Predicted NBO Analysis - Key Interactions (Note: The following data is illustrative and not from actual calculations on this compound.)

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(amine) | σ(C-H) | 2.8 |

| LP(1) N(ring) | σ(C-C) | 3.5 |

| LP(1) F | σ*(C-C) | 1.2 |

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For this compound, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared spectroscopy). nih.govbohrium.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for predicting NMR shifts. researchgate.net Discrepancies between predicted and experimental spectra can provide insights into solvent effects or dynamic processes not captured by the gas-phase calculations.

Interactive Table: Predicted ¹³C NMR Chemical Shifts (Note: The following data is illustrative and not from actual calculations on this compound.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (adjacent to F atoms) | 115.0 |

| C (adjacent to amine) | 55.0 |

| C (adjacent to N-methyl) | 60.0 |

| N-CH₃ | 42.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for understanding the intricacies of chemical reactions. By simulating reaction pathways at the molecular level, chemists can predict outcomes, optimize conditions, and gain a deeper understanding of the underlying mechanisms.

The synthesis of substituted piperidines can be complex, often yielding a mixture of products. Computational methods, particularly Density Functional Theory (DFT), are employed to map out the potential energy surface of a reaction, identifying the most energetically favorable pathway. A key aspect of this is the characterization of transition states—the highest energy point along a reaction coordinate.

For a hypothetical synthetic route to this compound, computational chemists would model the proposed elementary steps. Using algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method, they can locate the geometry of the transition state. github.io Subsequent frequency calculations are crucial to verify a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction Step

| Proposed Pathway | DFT Functional | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| Pathway A | B3LYP | 6-31G(d) | 25.4 |

| Pathway B | M06-2X | def2-TZVP | 22.1 |

| Pathway C | ωB97X-D | 6-311+G(d,p) | 28.9 |

Note: This data is illustrative and represents typical outputs from computational studies.

In the synthesis of molecules with multiple functional groups and stereocenters, such as this compound, predicting the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the products) is critical. Computational models can predict these outcomes by comparing the activation energies of competing reaction pathways. nih.govrsc.org

For instance, in a nucleophilic addition to a precursor molecule, the reaction could potentially occur at different sites. By calculating the transition state energies for each possible addition, the most likely product can be identified. The underlying reasons for the observed selectivity, such as steric hindrance or electronic effects, can be rationalized by analyzing the optimized geometries and electronic structures of the transition states. nih.gov The presence of the gem-difluoro group at the C5 position, for example, can significantly influence the electron distribution and steric accessibility of the piperidine ring, thereby directing the outcome of subsequent reactions. beilstein-journals.org

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these solvent effects through various methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and often provides a good approximation of bulk solvent effects. rsc.org

Explicit solvent models, while more computationally intensive, involve including a number of solvent molecules in the calculation. This allows for the specific interactions between the solute and individual solvent molecules, such as hydrogen bonding, to be modeled directly. For reactions involving charged intermediates or transition states, explicit solvent models can be crucial for obtaining accurate energetic predictions. nih.gov Computational studies on fluorinated piperidines have shown that solvent polarity can play a major role in stabilizing certain conformers, which in turn can influence reaction pathways. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. actascientific.com It is a fundamental tool in drug discovery for predicting how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or nucleic acid.

In a typical molecular docking workflow, a three-dimensional structure of the biological target is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or from homology modeling. The ligand, this compound, is then computationally placed into the binding site of the target in a multitude of possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked to identify the most likely binding mode. nih.gov

These predicted binding modes provide detailed information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. nih.gov The amine group and the fluorine atoms of this compound are likely to be key interaction points. The amine can act as a hydrogen bond donor or acceptor, while the fluorine atoms can participate in favorable electrostatic interactions and modulate the local electronic environment. nih.gov

Illustrative Data Table: Predicted Binding Affinities from Molecular Docking

| Target Protein | Docking Software | Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Kinase A | AutoDock Vina | Vina Score | -8.2 | ASP145, LYS72, PHE144 |

| Protease B | Glide | SP Score | -7.5 | GLU28, ILE47, VAL82 |

| GPCR C | MOE | London dG | -9.1 | TYR114, SER193, TRP286 |

Note: This data is illustrative and represents typical outputs from molecular docking studies.

The insights gained from molecular docking are central to both structure-based and ligand-based drug design.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed. plos.org The predicted binding mode of this compound can be used to guide the design of new analogs with improved potency and selectivity. For example, if the docking simulation reveals an unoccupied hydrophobic pocket in the binding site, the piperidine scaffold could be modified to include a lipophilic group that can fill this pocket, potentially increasing binding affinity. nih.gov The piperidine scaffold itself is a common feature in many approved drugs and is often used as a starting point in drug design. enamine.netresearchgate.net

Ligand-Based Drug Design (LBDD): In cases where the structure of the target is unknown, LBDD methods can be used. nih.govgardp.org This approach relies on the knowledge of a set of molecules that are known to bind to the target. By analyzing the common structural features and properties of these active molecules, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. This compound could be used as a query molecule to search for other compounds that fit the pharmacophore model, or it could be used as a scaffold for the design of a new library of compounds to be synthesized and tested. nih.gov

Virtual Screening and Lead Optimization Using Computational Methods

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of vast chemical libraries and the refinement of promising lead compounds to enhance their efficacy and pharmacokinetic profiles. For a molecule such as this compound, these in silico techniques are crucial for identifying potential biological targets and guiding synthetic efforts. The strategic incorporation of gem-difluoro groups on the piperidine ring significantly influences the molecule's conformational preferences, basicity (pKa), and lipophilicity, which are key parameters in computational models for predicting drug-like properties and binding affinities.

Virtual screening campaigns can leverage the unique three-dimensional shape and electronic properties of this compound. This compound can be used as a query for similarity searches in large compound databases or as a fragment for building more complex molecules. In structure-based virtual screening, the compound can be docked into the active sites of various protein targets. The difluoro substitution can lead to favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with receptor residues, which can be modeled and scored using computational software.

Once a hit is identified, computational methods are employed for lead optimization. For derivatives of this compound, this process involves in silico modifications to the core structure to improve target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, quantum mechanics calculations can provide insights into the molecule's electronic structure and reactivity, while molecular dynamics simulations can predict the stability of the ligand-protein complex over time.

Although specific research detailing virtual screening and lead optimization for this compound itself is not extensively published in peer-reviewed literature, the principles of computational chemistry are widely applied to fluorinated piperidine scaffolds in drug discovery programs. The data generated from such studies, typically presented in formats similar to the tables below, are vital for making informed decisions in the progression of a drug discovery project.

Table 1: Illustrative Virtual Screening Docking Scores

This table represents a hypothetical outcome of a virtual screening campaign where this compound was docked against several protein targets. The docking score is a measure of the predicted binding affinity.

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Kinase A | -8.5 | ASP150, LYS45, PHE148 |

| Protease B | -7.2 | GLY101, SER102 |

| GPCR C | -9.1 | TYR250, ASN85, TRP246 |

| Ion Channel D | -6.8 | VAL205, ILE208 |

Table 2: Illustrative In Silico ADME Properties for Lead Optimization

This table shows a hypothetical comparison of the calculated ADME properties for the initial hit and an optimized lead compound derived from it.

| Property | This compound (Hit) | Optimized Lead Compound |

| LogP (Lipophilicity) | 1.2 | 2.5 |

| pKa (Basicity) | 8.9 | 7.8 |

| Polar Surface Area (Ų) | 38.3 | 55.1 |

| Number of H-Bond Donors | 2 | 1 |

| Number of H-Bond Acceptors | 2 | 4 |

| Predicted Human Oral Absorption | High | High |

| Predicted Blood-Brain Barrier Permeability | Medium | Low |

Applications of 5,5 Difluoro 1 Methylpiperidin 3 Amine As a Key Molecular Building Block

Strategic Role in the Synthesis of Pharmacologically Active Compounds

The unique structural features of 5,5-difluoro-1-methylpiperidin-3-amine make it an attractive starting material for the synthesis of a diverse range of pharmacologically active compounds. The piperidine (B6355638) core is a prevalent motif in many approved drugs, and the addition of the gem-difluoro group serves to enhance metabolic stability, a critical attribute for successful drug candidates.

Precursors for Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Ligands

The 1-methylpiperidin-3-amine (B1308171) scaffold is a key component in the development of ligands for muscarinic acetylcholine receptors (mAChRs), which are significant targets for various therapeutic applications. Research has demonstrated the synthesis of selective M1 antagonists by creating carbamate (B1207046) derivatives from this amine core.

In one study, a series of 4,4'-difluorobenzhydrol carbamates were synthesized and evaluated. The compound incorporating the 1-methylpiperidin-3-amine moiety displayed high affinity for the human M1 muscarinic receptor (hM1R), with a notable selectivity profile against other subtypes. The strategic incorporation of the 5,5-difluoro group onto this piperidine scaffold is a rational approach to block potential sites of metabolic oxidation, thereby potentially improving the in vivo stability and pharmacokinetic profile of the resulting ligands.

| Compound | Core Amine Scaffold | Binding Affinity (Ki) for hM1R (nM) | Selectivity (hM2/hM1) | Selectivity (hM3/hM1) | Selectivity (hM4/hM1) | Selectivity (hM5/hM1) |

|---|---|---|---|---|---|---|

| Carbamate Derivative 7 | 1-methylpiperidin-3-amine | 1.22 | 138-fold | 72-fold | 31-fold | 11-fold |

Scaffolds for Orexin (B13118510) Receptor Agonists